2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications. This particular compound is characterized by the presence of a chromenone core with hydroxy, methyl, and methoxy substituents, making it a versatile molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:
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Formation of the Chromenone Core: : The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .
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Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the chromenone derivative with an appropriate amine. In this case, the reaction of 7-hydroxy-4-methylcoumarin with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chromenone core can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: This compound shares the chromenone core and hydroxy and methyl substituents but lacks the acetamide group.
4-Methylumbelliferone: Similar to 7-hydroxy-4-methylcoumarin but with an additional methoxy group.
7-Amino-4-methylcoumarin: This compound has an amino group instead of the hydroxy group.
Uniqueness
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of both the acetamide and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-15-8-7-14(22)9-18(15)26-20(24)16(12)10-19(23)21-11-13-5-3-4-6-17(13)25-2/h3-9,22H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXOLLNRYGGDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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